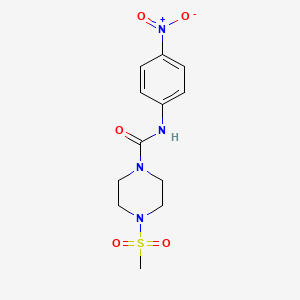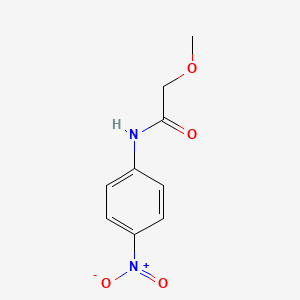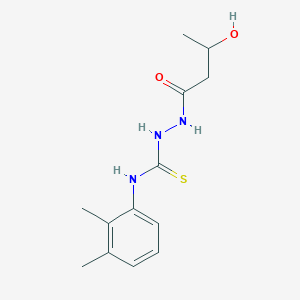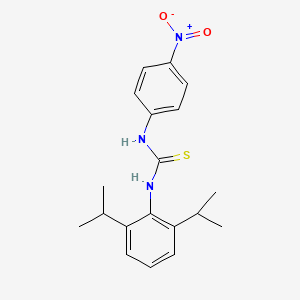
4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide
描述
4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide, also known as MNPA, is a chemical compound that has gained attention in scientific research due to its unique properties. MNPA is a piperazine derivative that has been synthesized and studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The mechanism of action of 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide is not fully understood. However, several studies have suggested that 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide interacts with various receptors in the central nervous system, including dopamine receptors. 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to modulate dopamine receptor activity, leading to changes in behavior and cognition.
Biochemical and Physiological Effects:
4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment. In addition, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to modulate dopamine receptor activity, leading to changes in behavior and cognition.
实验室实验的优点和局限性
4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to exhibit potent anti-inflammatory activity and inhibit the growth of cancer cells, making it a potential candidate for drug development. However, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide also has some limitations. Its mechanism of action is not fully understood, and further research is needed to elucidate its effects on the central nervous system. In addition, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has not been extensively studied in vivo, and its toxicity profile is not well established.
未来方向
There are several future directions for research on 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide. First, further studies are needed to elucidate the mechanism of action of 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide, particularly its effects on dopamine receptors in the brain. Second, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide should be evaluated in animal models to determine its toxicity profile and potential for drug development. Third, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide should be evaluated for its potential use in other fields, such as materials science and catalysis. Finally, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide should be evaluated in combination with other drugs to determine its potential for synergistic effects.
科学研究应用
4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been studied for its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been evaluated for its anti-inflammatory and anti-cancer properties. Several studies have reported that 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer treatment.
In pharmacology, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been evaluated for its potential use as a drug target. Several studies have reported that 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide interacts with various receptors in the central nervous system, including dopamine receptors. 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been shown to modulate dopamine receptor activity, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
In neuroscience, 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide has been evaluated for its potential use as a tool for studying the function of the brain. Several studies have reported that 4-(methylsulfonyl)-N-(4-nitrophenyl)-1-piperazinecarboxamide can be used to selectively activate dopamine receptors in the brain, allowing researchers to study the effects of dopamine on behavior and cognition.
属性
IUPAC Name |
4-methylsulfonyl-N-(4-nitrophenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5S/c1-22(20,21)15-8-6-14(7-9-15)12(17)13-10-2-4-11(5-3-10)16(18)19/h2-5H,6-9H2,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGHAGITTSYXNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfonyl)-N-(4-nitrophenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4117522.png)
![N-(3,4-dichlorophenyl)-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4117543.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4117551.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4117553.png)
![N-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4117565.png)
![N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117570.png)
![ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4117576.png)
![ethyl 2-[({2-[(cyclohexylamino)carbonothioyl]hydrazino}carbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4117577.png)



![ethyl 3-(4,8-dimethyl-2-oxo-7-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2H-chromen-3-yl)propanoate](/img/structure/B4117613.png)
![ethyl 4-[(N-2-furoylphenylalanyl)amino]-1-piperidinecarboxylate](/img/structure/B4117620.png)
![N-(4-acetylphenyl)-N'-[1-(1-adamantyl)ethyl]urea](/img/structure/B4117628.png)